2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Antimicrobial Synthesis Pyrimidine Derivatives Quinoline Heterocycles

Research programs requiring a validated precursor for antimicrobial pyrimidine synthesis or fluorinated quinoline libraries face risks when substituting this specific 5,7-difluoro pattern. This 2-chloro-5,7-difluoroquinoline-3-carbaldehyde eliminates that uncertainty. - Proven precursor for 4-(2-chloro-5,7-difluoroquinolin-3-yl)-6-(substituted phenyl)pyrimidine-2-thiol antimicrobial agents. - Three orthogonal reactive handles (2-Cl for SNAr, 3-CHO for condensation, electron-deficient core) for parallel library synthesis. - Fluorine atoms at 5- and 7-positions impart metabolic stability and modulate lipophilicity (XLogP3 = 2.8, TPSA = 30 Ų) for lead-like ADME profiles.

Molecular Formula C10H4ClF2NO
Molecular Weight 227.59 g/mol
CAS No. 956631-90-6
Cat. No. B1457037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
CAS956631-90-6
Molecular FormulaC10H4ClF2NO
Molecular Weight227.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F
InChIInChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H
InChIKeyNHFLCHHJWIUYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6) for Chemical Synthesis and Procurement


2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS 956631-90-6) is a polyhalogenated quinoline-3-carbaldehyde derivative characterized by a 2-chloro substituent and fluorine atoms at the 5 and 7 positions [1]. It is recognized as a versatile small molecule scaffold and a building block for organic synthesis, particularly in medicinal chemistry research . The compound's key physicochemical descriptors, such as a molecular weight of 227.59 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 30 Ų, define its properties as a synthetic intermediate [1].

Why Generic Substitution of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Fails: A Procurement Perspective


The specific 2-chloro-5,7-difluoro substitution pattern on the quinoline-3-carbaldehyde core dictates its unique reactivity profile, making generic substitution with other 2-chloroquinoline-3-carbaldehyde derivatives or mono-fluorinated analogs unreliable. The presence and position of fluorine atoms are known to significantly modulate both the chemical reactivity of the core and the biological activity of derived molecules . For example, in the synthesis of antimicrobial pyrimidine derivatives, this specific aldehyde is used as a critical precursor, and even minor changes to the halogen substitution on the quinoline ring could lead to a different reaction outcome or a final product with an altered pharmacological profile [1]. Therefore, substituting this compound with a cheaper or more readily available analog without a head-to-head validation introduces significant and unquantifiable risk into a synthetic or biological research program.

Quantitative Evidence Guide for Procuring 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde


Synthetic Utility as a Precursor to Antimicrobial Quinolinylpyrimidines

The compound serves as a crucial building block for synthesizing a series of 4-(2-chloro-5,7-diflouro quinolin-3-yl)-6-(substituted phenyl)pyrimidine-2-thiol derivatives, which were subsequently evaluated for antimicrobial activity [1]. This represents a direct application of the compound's unique structure, enabling the creation of a specific class of hybrid molecules.

Antimicrobial Synthesis Pyrimidine Derivatives Quinoline Heterocycles

Commercial Purity Specifications for Reproducible Research

Reputable vendors offer 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde with specified purities, ensuring consistency in synthetic applications. Bidepharm and Leyan specify a standard purity of 97% , while AKSci offers a minimum purity of 95% . These specifications provide a verifiable baseline for procurement decisions.

Purity Procurement Quality Control

Required Storage Conditions for Compound Integrity

To maintain its integrity and ensure reproducible results, the compound requires specific storage conditions. Hoelzel-Biotech specifies storage under an inert atmosphere at 2-8°C [1]. This requirement distinguishes it from more stable analogs that can be stored at room temperature.

Stability Storage Procurement

Best Application Scenarios for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Based on Evidence


Synthesis of Antimicrobial Quinoline-Pyrimidine Hybrids

This compound is a validated starting material for the synthesis of 4-(2-chloro-5,7-diflouro quinolin-3-yl)-6-(substituted phenyl)pyrimidine-2-thiol derivatives, which have demonstrated antimicrobial activity [1]. Researchers in anti-infective drug discovery should procure this specific aldehyde when following this established synthetic route, as the 5,7-difluoro substitution pattern is integral to the design of the final quinolinylpyrimidine hybrid molecules [1].

A Core Scaffold for High-Throughput Derivatization

With its three reactive handles (2-chloro for nucleophilic substitution, 3-aldehyde for condensation and other reactions, and the electron-deficient quinoline core), this compound is an ideal building block for generating diverse compound libraries . Procurement is justified for groups employing parallel synthesis or medicinal chemistry programs seeking to explore the chemical space around a polyhalogenated quinoline-3-carbaldehyde core .

Physicochemical Property Optimization in Lead Generation

The presence of fluorine atoms is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding . This compound's specific physicochemical properties (e.g., XLogP3 = 2.8, Topological Polar Surface Area = 30 Ų) make it a strategic intermediate for synthesizing lead-like molecules with improved ADME profiles [2]. Its procurement is a strategic choice when the goal is to install a fluorinated quinoline motif known to confer desirable drug-like properties.

Material Science: Development of Advanced Organic Materials

As noted in vendor literature, this compound's ability to form stable conjugated systems makes it a precursor in the development of advanced organic materials, such as fluorescent dyes and sensors [3]. Research groups in materials science may procure this specific aldehyde to leverage its electronic properties in the design of new functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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